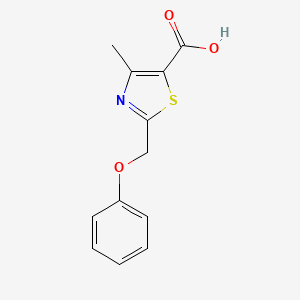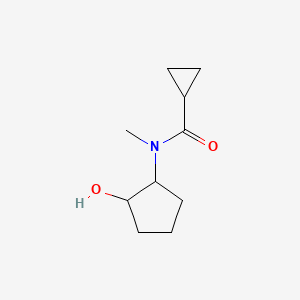
N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a thiazole ring, such as the one in your compound, are often found in various pharmaceuticals and exhibit a wide range of biological activities . They can be synthesized by a variety of methods, including cyclization of acyclic semicarbazide or thiosemicarbazide derivatives .
Synthesis Analysis
Thiazole derivatives can be synthesized by a variety of methods. For example, a series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Molecular Structure Analysis
The structure of these compounds can be confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . In some cases, the structure can also be determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present on the thiazole ring. For example, the molecular weight of a similar compound, N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, is 381.45.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Urease Inhibition
A study by Gull et al. (2016) focused on the synthesis of a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds showed moderate to good activities across the board, with significant activity noted in urease inhibition, where they outperformed the standard used in testing. Molecular docking studies were conducted to understand this urease inhibition, revealing that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with H-bonding deemed crucial for inhibition (Gull et al., 2016).
Antituberculosis and Analgesic Activities
Mir et al. (1991) synthesized alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds for testing against Mycobacterium tuberculosis. This effort contributes to the search for new antituberculosis agents by exploring the therapeutic potential of various acetamide derivatives (Mir et al., 1991). Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their potential analgesic activities. These compounds were tested against thermal, mechanical, and chemical nociceptive stimuli, showing significant decreases in acetic acid-induced writhing responses and increases in hot-plate and tail-clip latencies, indicating their effectiveness as analgesics (Kaplancıklı et al., 2012).
Antimicrobial and Antitumor Activities
Antimicrobial Evaluation
Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluated their antimicrobial activity against various bacterial and fungal strains. The study found that most of the synthesized compounds displayed promising antimicrobial activities, highlighting their potential as novel antimicrobial agents (Rezki, 2016).
Antitumor Activity
Albratty et al. (2017) investigated the synthesis of new derivatives including 2-cyano-N-(thiazol-2-yl)acetamide and their antitumor activities. This research aimed at identifying compounds with promising inhibitory effects on different cancer cell lines, contributing to the development of novel anticancer agents (Albratty et al., 2017).
Direcciones Futuras
Thiazole derivatives have been found to exhibit a wide range of biological activities, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . Therefore, they play an important role in research and development of agrochemicals. Future research could focus on synthesizing new thiazole derivatives and studying their biological activities.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various cellular effects .
Action Environment
Factors such as solubility and chemical stability may play a role in its action .
Propiedades
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-7-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-6-4-5-11(2)8-12/h3-6,8,10H,1,7,9H2,2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTHXFGSLVHBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)
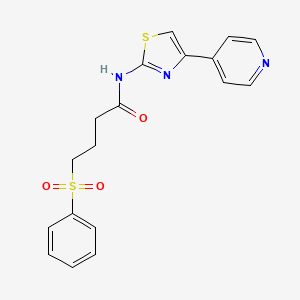
![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)
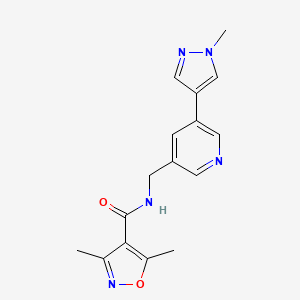
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)
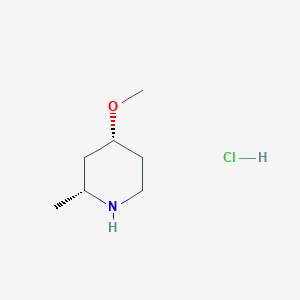
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)

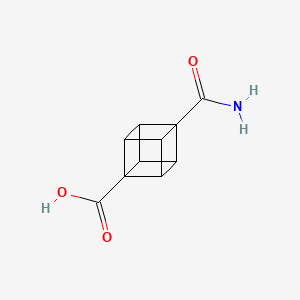

![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)
